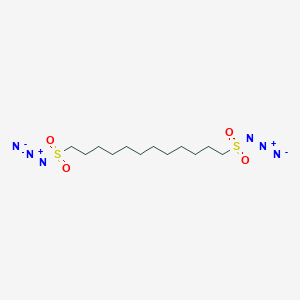![molecular formula C29H52O3 B14354978 Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- CAS No. 90940-90-2](/img/structure/B14354978.png)
Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- is a complex organic compound characterized by its benzene ring structure with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions.
Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; sulfur trioxide (SO₃) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzene, sulfonic acids.
Scientific Research Applications
Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Anisole: Benzene with a methoxy group.
Toluene: Benzene with a methyl group.
Phenol: Benzene with a hydroxyl group.
Uniqueness
Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties compared to other benzene derivatives .
Properties
CAS No. |
90940-90-2 |
|---|---|
Molecular Formula |
C29H52O3 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
(2-methoxy-3-octadecoxypropoxy)methylbenzene |
InChI |
InChI=1S/C29H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-31-26-29(30-2)27-32-25-28-22-19-18-20-23-28/h18-20,22-23,29H,3-17,21,24-27H2,1-2H3 |
InChI Key |
RRIJQHDAINYAFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


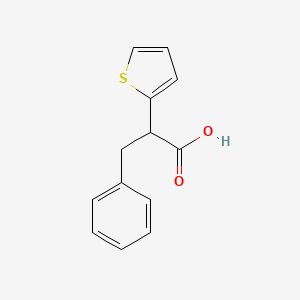
![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)
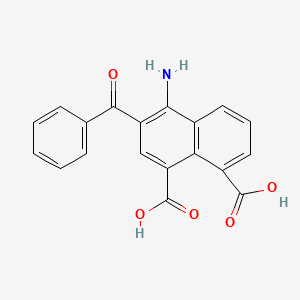
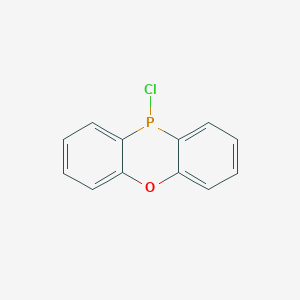
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
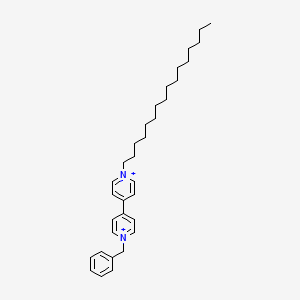
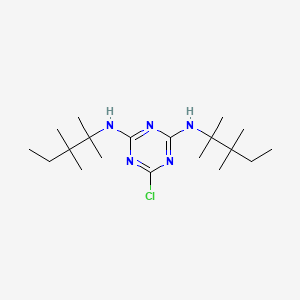
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
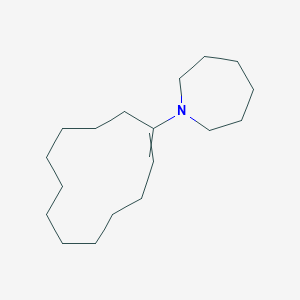
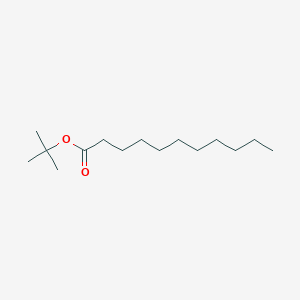
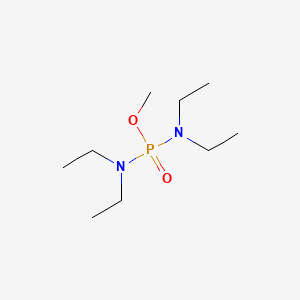
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
